molecular formula C15H21ClN2O B2822664 3-(3,4-dihydroisoquinolin-2(1H)-yl)azepan-2-one hydrochloride CAS No. 2174102-71-5

3-(3,4-dihydroisoquinolin-2(1H)-yl)azepan-2-one hydrochloride

Cat. No.: B2822664
CAS No.: 2174102-71-5
M. Wt: 280.8
InChI Key: QQXWNTYYVMNJGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dihydroisoquinolin-2(1H)-yl)azepan-2-one hydrochloride is a synthetic organic compound featuring a 3,4-dihydroisoquinoline (THIQ) moiety fused to a seven-membered azepan-2-one (ε-lactam) ring. The THIQ scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to interact with diverse biological targets, including serotonin receptors (5-HT1A, 5-HT7) and enzymes like Smad3 . The azepan-2-one ring introduces a lactam group, which enhances metabolic stability and modulates solubility compared to smaller cyclic or acyclic analogs. The hydrochloride salt form improves crystallinity and bioavailability.

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)azepan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O.ClH/c18-15-14(7-3-4-9-16-15)17-10-8-12-5-1-2-6-13(12)11-17;/h1-2,5-6,14H,3-4,7-11H2,(H,16,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXWNTYYVMNJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)N2CCC3=CC=CC=C3C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)azepan-2-one hydrochloride typically involves multi-step organic reactions. A common approach might include:

    Formation of the Dihydroisoquinoline Ring: This can be achieved through Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Formation of the Azepanone Ring: This step might involve cyclization reactions, where a linear precursor undergoes intramolecular reactions to form the seven-membered azepanone ring.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process might also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: Conversely, it may also undergo reduction reactions, gaining electrons and decreasing its oxidation state.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydroisoquinolin-2(1H)-yl)azepan-2-one hydrochloride would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Routes : Most THIQ derivatives are synthesized via alkylation, amide coupling (e.g., EDCI/HOBt), or reductive amination. The target compound likely requires lactamization of a precursor amine-acid, analogous to methods in EP patents .
  • Salt Formation : Hydrochloride salts (e.g., 14 , 15 ) are common to improve crystallinity, as seen in the target compound .

Physicochemical and Pharmacological Comparisons

Table 2: Physicochemical and Functional Properties

Compound Name Molecular Formula Molar Mass (g/mol) LogP (Predicted) Bioactivity
3-(3,4-Dihydroisoquinolin-2-yl)azepan-2-one HCl C₁₆H₁₉ClN₂O 290.79 ~2.1 (estimated) Not reported; inferred 5-HT receptor affinity
4-(3,4-Dihydroisoquinolin-2-yl)butan-1-one (14 ) C₂₀H₂₂ClNO₂ 343.85 ~3.5 Dual 5-HT1A/5-HT7 ligand (IC₅₀ < 100 nM)
SIS3 HCl C₂₈H₂₈ClN₃O₃ 514.00 ~4.2 Smad3 inhibitor (IC₅₀ = 3 μM)
3-Amino-1-(THIQ-yl)propan-1-one HCl C₁₂H₁₇ClN₂O 240.73 ~1.8 Intermediate for kinase inhibitors

Key Observations :

  • Lipophilicity: The azepan-2-one derivative’s predicted LogP (~2.1) suggests moderate solubility, intermediate between the hydrophilic propanone analog (10) and lipophilic SIS3 HCl (14).
  • Bioactivity: Butanone-linked analogs (14, 15) show potent 5-HT receptor activity, while bulkier derivatives like SIS3 HCl target Smad3, highlighting substituent-dependent target engagement .

Stability and Metabolic Considerations

  • Metabolic Stability : Lactam-containing compounds (e.g., azepan-2-one) resist enzymatic hydrolysis better than ester or ketone analogs, as seen in prolonged half-lives of similar lactams .
  • Thermal Stability : High melting points in hydrochloride salts (e.g., 194–219°C for 14 , 15 ) correlate with robust crystalline structures, a trait likely shared by the target compound .

Biological Activity

3-(3,4-dihydroisoquinolin-2(1H)-yl)azepan-2-one hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.

  • Common Name : this compound
  • CAS Number : 2174102-71-5
  • Molecular Formula : C₁₅H₂₁ClN₂O
  • Molecular Weight : 280.79 g/mol

The compound exhibits a range of biological activities primarily through its interaction with specific protein targets. Notably, it has been identified as a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), which plays a critical role in epigenetic regulation and has implications in cancer therapy.

PRMT5 Inhibition

Research indicates that derivatives of this compound can selectively inhibit PRMT5 with an IC₅₀ value of approximately 8.5 nM. This potency is comparable to established PRMT5 inhibitors currently in clinical trials, such as GSK-3326595 (IC₅₀ = 5.5 nM) . The inhibition of PRMT5 leads to anti-proliferative effects in cancer cell lines, particularly in MV4-11 cells, where it demonstrated a GI₅₀ of 18 nM and significant antitumor activity in xenograft models .

Biological Activity Overview

Biological Target Activity IC₅₀/GI₅₀ Values Notes
PRMT5InhibitionIC₅₀ = 8.5 nMSelective against various cancer cell lines
MV4-11 CellsAnti-proliferativeGI₅₀ = 18 nMSignificant tumor growth inhibition in vivo
Sigma Receptor (σR)ModulationVaries by ligandPotential role in addiction therapies

Case Study 1: PRMT5 Inhibition and Antitumor Activity

In a study focused on the synthesis of N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amide derivatives, compound 46 was highlighted for its selective inhibition of PRMT5 and subsequent anti-tumor effects. This study provides a compelling argument for the compound's potential as a therapeutic agent against leukemia and lymphoma .

Case Study 2: Sigma Receptor Modulation

Another area of research explored the modulation of sigma receptors by compounds related to azepan derivatives. These studies suggest that certain structural modifications can enhance selectivity for σ1 or σ2 receptors, which may have implications for treating neuropsychiatric disorders and substance abuse .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.